Semiconductor–Semimetal Transition at ~940 K: Unique Among All Rare-Earth Molybdates
Among the R₂(MoO₄)₃ series (R = La, Ce, Pr, Nd, Sm, Eu), only Ce₂(MoO₄)₃ exhibits a semiconductor-semimetal transition at approximately 940 K [1]. The series shows band gaps increasing from 2.30 eV (La) to 3.20 eV (Eu); Ce₂(MoO₄)₃ possesses intermediate band gap but uniquely places its 4f¹ levels within the band gap, making electrons (rather than holes as in La, Sm, Eu molybdates) the dominant charge carriers [1]. This electronic structure distinction is absent in all non-lanthanide molybdates (e.g., ZnMoO₄, Fe₂(MoO₄)₃, Bi₂MoO₆), which lack 4f orbitals entirely.
| Evidence Dimension | Semiconductor-semimetal transition temperature and charge carrier type |
|---|---|
| Target Compound Data | Ce₂(MoO₄)₃: semiconductor-semimetal transition at ~940 K; electrons as majority charge carriers; 4f¹ levels within band gap |
| Comparator Or Baseline | La₂(MoO₄)₃: band gap 2.30 eV, holes as carriers, no transition; Sm₂(MoO₄)₃ and Eu₂(MoO₄)₃ (band gap 3.20 eV): holes as carriers, no transition; Pr₂(MoO₄)₃, Nd₂(MoO₄)₃: electrons as carriers but no reported transition at 940 K |
| Quantified Difference | Only Ce₂(MoO₄)₃ in the R₂(MoO₄)₃ series exhibits a semiconductor-semimetal transition; La, Sm, Eu molybdates use holes, while Ce, Pr, Nd use electrons via 4fⁿ levels within the band gap |
| Conditions | Electrical conductivity (σ) and Seebeck coefficient (S) measured over 450–1200 K; R₂(MoO₄)₃ prepared by solid-state reaction and characterized by XRD |
Why This Matters
For high-temperature electronic or sensor applications operating above 900 K, only Ce₂(MoO₄)₃ among all rare-earth molybdates provides the abrupt conductivity change associated with the semiconductor-semimetal transition, enabling temperature-switchable device designs.
- [1] Gaur, K., Singh, M. & Lal, H.B. Electrical transport in light rare-earth molybdates. Journal of Materials Science 28, 3816–3822 (1993). DOI: 10.1007/BF00353184 View Source
